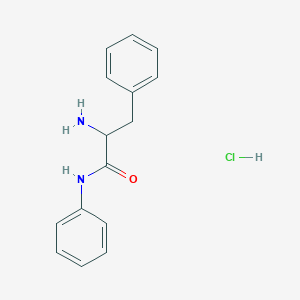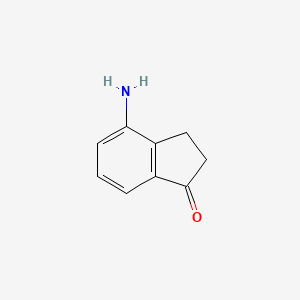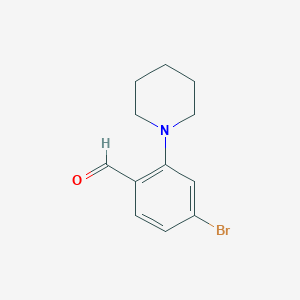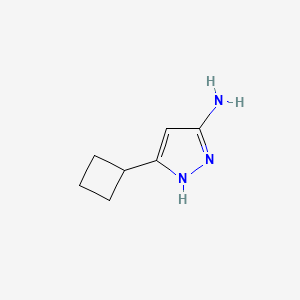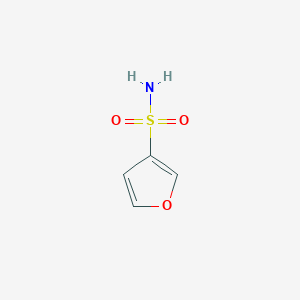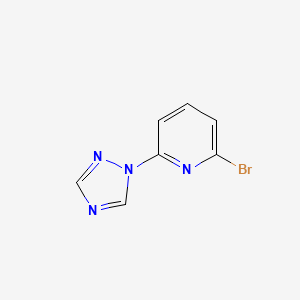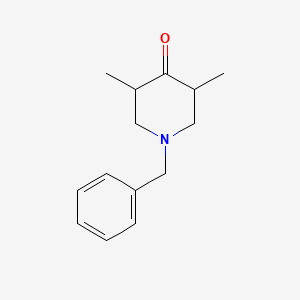
1-Benzyl-3,5-dimethylpiperidin-4-one
Overview
Description
DS-7309 is a glucokinase activator developed by Daiichi Sankyo Co., Ltd. It is primarily being investigated for its potential in treating type 2 diabetes mellitus. Glucokinase activators are compounds that enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism by catalyzing the conversion of glucose to glucose-6-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-7309 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification processes, and crystallization .
Industrial Production Methods
Industrial production of DS-7309 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
DS-7309 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert DS-7309 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the DS-7309 molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of DS-7309 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of DS-7309 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
DS-7309 has several scientific research applications, including:
Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in modulating glucose levels in biological systems, particularly in the context of diabetes research.
Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes mellitus by enhancing glucokinase activity and improving glucose homeostasis.
Industry: Potential applications in the development of new diabetes treatments and related pharmaceutical products
Mechanism of Action
DS-7309 exerts its effects by activating glucokinase, an enzyme that catalyzes the conversion of glucose to glucose-6-phosphate. This activation enhances glucose metabolism, leading to improved glucose homeostasis. The molecular target of DS-7309 is glucokinase, and the pathway involved includes the glycolysis pathway, where glucose is metabolized to produce energy .
Comparison with Similar Compounds
Similar Compounds
AMG-1694: A thiophene sulphanomidopiperazine compound that disrupts the interaction between glucokinase and its regulatory protein, glucokinase regulatory protein.
Uniqueness of DS-7309
DS-7309 is unique in its specific activation of glucokinase, leading to enhanced glucose metabolism and potential therapeutic benefits for type 2 diabetes mellitus. Unlike other glucokinase activators, DS-7309 has shown promising results in preclinical studies, indicating its potential for further development and clinical application .
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUYMZATYJQLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624246 | |
| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-21-5 | |
| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3,5-dimethylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
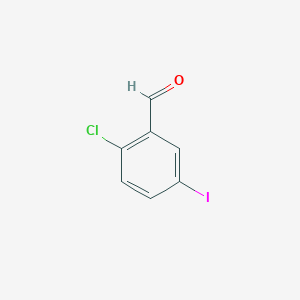
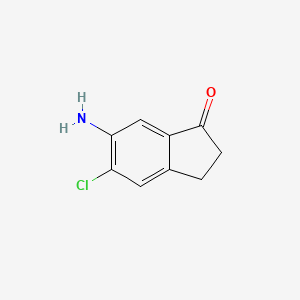
![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)



